molecular formula C12H13N3O5S B7471115 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid

4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid

Numéro de catalogue B7471115
Poids moléculaire: 311.32 g/mol
Clé InChI: VDYMAEZMGJEPOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid, also known as MRS2578, is a potent and selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP) and plays a crucial role in inflammation and immune responses. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid exerts its pharmacological effects by selectively antagonizing the P2Y6 receptor. The P2Y6 receptor is expressed on various immune cells, including macrophages, dendritic cells, and T cells, and plays a crucial role in inflammation and immune responses. Activation of the P2Y6 receptor by UDP leads to the activation of downstream signaling pathways, including the MAPK and NF-κB pathways, which are involved in the production of pro-inflammatory cytokines and chemokines. By antagonizing the P2Y6 receptor, 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid inhibits the activation of these pathways and reduces inflammation and immune responses.
Biochemical and Physiological Effects:
4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid inhibits cell proliferation and induces apoptosis by activating the caspase-dependent pathway. In immune cells, 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid modulates immune responses by reducing the production of pro-inflammatory cytokines and chemokines and inhibiting the activation of downstream signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has several advantages for lab experiments, including its high potency and selectivity for the P2Y6 receptor, which allows for precise modulation of the receptor's activity. However, 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has some limitations, including its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Orientations Futures

There are several future directions for the study of 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid, including:
1. Development of more potent and selective P2Y6 receptor antagonists for therapeutic applications.
2. Investigation of the role of the P2Y6 receptor in various diseases, including cancer, inflammation, and neurological disorders.
3. Evaluation of the efficacy and safety of 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid in clinical trials for the treatment of various diseases.
4. Study of the pharmacokinetics and pharmacodynamics of 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid to optimize its dosing and administration.
5. Investigation of the potential synergistic effects of 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid with other drugs for the treatment of various diseases.

Méthodes De Synthèse

4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-3-pyrazolethiol to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 2-amino-5-methylthiazole to form 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid.

Applications De Recherche Scientifique

4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colon cancer cells. In inflammation, 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurological disorders, 4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Propriétés

IUPAC Name

4-methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-15-6-5-11(13-15)14-21(18,19)10-7-8(12(16)17)3-4-9(10)20-2/h3-7H,1-2H3,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYMAEZMGJEPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.